molecular formula C17H22F2N2O B6919646 N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide

N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide

Cat. No.: B6919646
M. Wt: 308.37 g/mol
InChI Key: WREUNMZHLBFLQZ-UHFFFAOYSA-N
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Description

N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide: is a chemical compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O/c18-12-5-6-15(16(19)11-12)17(22)20-13-7-9-21(10-8-13)14-3-1-2-4-14/h5-6,11,13-14H,1-4,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREUNMZHLBFLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide typically involves the reaction of 1-cyclopentylpiperidine with 2,4-difluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine moiety allows it to bind to these targets, potentially modulating their activity. The difluorobenzamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

    N-(1-cyclopentylpiperidin-4-yl)-2,4-difluorobenzamide: can be compared to other piperidine derivatives such as:

Uniqueness: The presence of the difluorobenzamide group in this compound distinguishes it from other similar compounds. The fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability. This makes this compound a unique and valuable compound for various applications.

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